![molecular formula C10H13ClN4O B1424452 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1242240-92-1](/img/structure/B1424452.png)
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide
Overview
Description
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that has gained a great deal of attention in scientific research. Its molecular formula is C10H13ClN4O and it has a molecular weight of 240.69 g/mol .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is based on its molecular formula, C10H13ClN4O . More detailed information about its structure can be found in scientific databases .
Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide include its molecular formula (C10H13ClN4O) and molecular weight (240.69 g/mol) . More detailed information about its physical and chemical properties can be found in scientific databases .
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide derivatives have been found to exhibit significant anti-angiogenic and DNA cleavage activities. These properties are crucial in the context of cancer research, as the inhibition of angiogenesis (formation of new blood vessels) can potentially hinder tumor growth. Similarly, DNA cleavage activities are important for understanding cellular mechanisms and developing targeted therapies (Kambappa et al., 2017).
Antimicrobial Activity
This compound has shown promise in antimicrobial studies. For instance, derivatives of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide have been synthesized and displayed significant antibacterial activity against various pathogens. This highlights its potential application in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Properties
Several studies have demonstrated that derivatives of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide possess anticancer properties. These compounds have been tested for their efficacy in inhibiting the growth of cancer cells, making them a topic of interest in oncology research (Abu‐Hashem et al., 2020).
Synthesis and Structural Analysis
There is considerable research focused on the synthesis and structural analysis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide and its derivatives. Understanding the structural properties of these compounds is essential for developing new drugs with improved efficacy and fewer side effects (Georges et al., 1989).
Potential Antipsychotic Agents
Research has also explored the use of heterocyclic analogues of this compound as potential antipsychotic agents. These studies focus on the binding to various receptors in the brain, which is a key aspect of developing new treatments for psychiatric disorders (Norman et al., 1996).
Safety And Hazards
Future Directions
The future directions of research on 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQODZJHDBBIRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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